(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a benzopyran core substituted with bromine at position 6, a 3-fluorophenylimino group at position 2, and an N-acetylated carboxamide moiety at position 2. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties. The acetylated carboxamide may improve metabolic stability compared to non-acetylated analogs .
Properties
IUPAC Name |
N-acetyl-6-bromo-2-(3-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)15-8-11-7-12(19)5-6-16(11)25-18(15)22-14-4-2-3-13(20)9-14/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCDWXVUFUDHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the bromine and fluorine substituents. The imino group is then introduced through a condensation reaction with an appropriate amine.
Chromene Core Synthesis: The chromene core can be synthesized via a cyclization reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination: The bromine atom is introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Fluorination: The fluorine atom is typically introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Imino Group Introduction: The imino group is introduced by reacting the brominated and fluorinated chromene derivative with an appropriate amine under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or organic solvents under acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can yield amines, and substitution can yield thioethers, amides, or ethers.
Scientific Research Applications
Recent studies have highlighted several significant biological activities associated with this compound:
1. Anticancer Activity
The compound exhibits notable inhibitory effects on various cancer cell lines, particularly leukemia and solid tumors. It induces apoptosis in cancer cells by inhibiting critical signaling pathways related to cell proliferation and survival. Research indicates that it has a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 30 to 80 nM against specific leukemia cell lines, demonstrating selectivity over healthy cells.
| Cell Line Type | GI50 (nM) | Selectivity Ratio |
|---|---|---|
| FLT3-ITD-positive AML | 30-80 | >300 (compared to FLT3 wt) |
| Primary AML Cells | Potent | Not specified |
2. Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
3. Enzyme Inhibition
It acts as an inhibitor for specific enzymes involved in cancer progression and inflammation, further supporting its potential therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide:
Study on Anticancer Activity
A study published in Pharmaceutical Research examined the compound's effect on various leukemia cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis, with a marked selectivity for malignant cells over normal cells. The study concluded that this compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition of bacterial growth, suggesting its potential use as an alternative antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target proteins, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a family of iminochromene carboxamides. Key structural analogs and their distinguishing features are summarized below:
Key Differences and Hypothesized Effects
Methoxy groups in the analog from are electron-donating, which may reduce electrophilicity but improve solubility .
Steric and Lipophilic Considerations: The N-acetyl group in the target compound reduces hydrogen-bond donor capacity compared to the non-acetylated carboxamide in the 4-phenoxyphenyl analog. This modification could enhance metabolic stability by resisting enzymatic hydrolysis . The 4-phenoxyphenyl substituent introduces steric bulk, which might hinder binding to compact active sites but favor interactions with larger hydrophobic pockets .
Biological Relevance: Fluorine’s role in medicinal chemistry (e.g., enhanced binding via halogen bonds) is well-documented. The 3-fluorophenyl group in the target compound may offer superior target engagement compared to methoxy or phenoxy analogs .
Biological Activity
(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of approximately 453.215 g/mol. The compound features a bromo substituent and a fluorophenyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer activity. In particular, compounds with similar structures have shown promising results against various cancer cell lines.
- In Vitro Studies :
- A study evaluating the anti-invasive properties of brominated coumarin derivatives indicated that these compounds can inhibit cell invasion significantly in vitro, with one derivative outperforming standard matrix metalloprotease inhibitors .
- The cytotoxicity of newly synthesized chromene derivatives was tested against liver carcinoma cell line HEPG2-1. The results indicated varying degrees of activity, with some compounds achieving IC50 values as low as 2.70 µM, suggesting strong antiproliferative effects .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 7c | 2.70 | High |
| 23g | 3.50 | High |
| 18a | 4.90 | Moderate |
The exact mechanisms through which this compound exerts its anticancer effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) .
- Induction of Apoptosis : Some studies suggest that chromene derivatives may induce apoptosis in cancer cells through various signaling pathways, although specific pathways for this compound need further elucidation.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in determining its biological activity. The presence of the bromo and fluorine substituents is believed to enhance the compound's lipophilicity and receptor binding affinity.
- Bromo Substituent : Enhances potency against cancer cell lines compared to non-brominated analogs.
- Fluorophenyl Group : May facilitate increased interaction with biological targets due to electronic effects.
Case Studies
Several case studies have explored the therapeutic potential of chromene derivatives:
- Study on Antitumor Activity : In vivo studies demonstrated that brominated chromene derivatives significantly reduced tumor growth in nude mice models grafted with human cancer cells .
- Comparative Analysis : A comparative study highlighted the superior efficacy of brominated versus non-brominated compounds, reinforcing the importance of halogen substitution in enhancing biological activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires meticulous control of:
- Temperature : Typically 60–100°C for imine formation and cyclization steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for halogenation .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Halogenation : Bromine or NBS (N-bromosuccinimide) for regioselective bromination at the chromene core .
Table 1: Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Source ID |
|---|---|---|---|
| Temperature | 60–100°C | High yield at 80°C | |
| Solvent | DMF/THF | Improved solubility | |
| Catalyst | ZnCl₂/Pd(PPh₃)₄ | Halogenation efficiency |
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR for imino group confirmation (δ 8.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.277 for C₂₂H₁₅BrN₂O₃) .
- IR Spectroscopy : Detects carboxamide C=O stretch (~1650 cm⁻¹) .
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Data | Functional Group Confirmed | Source ID |
|---|---|---|---|
| ¹H NMR | δ 8.7 ppm (imino CH=N) | Imino group | |
| HRMS | m/z 435.277 (M+H⁺) | Molecular formula |
Q. What preliminary assays evaluate its biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases .
- Antimicrobial Testing : Disk diffusion for bacterial/fungal growth inhibition .
- Cytotoxicity (MTT Assay) : Screen for anticancer activity in cell lines (e.g., IC₅₀ < 10 µM) .
Advanced Research Questions
Q. How can contradictions in halogenation step yields be resolved?
Discrepancies arise from:
- Reagent Purity : NBS vs. Br₂ (NBS offers better regioselectivity) .
- Solvent Effects : THF vs. DCM (THF stabilizes intermediates) .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% increases bromination efficiency by 30% . Method : Use DOE (Design of Experiments) to test variable interactions .
Q. What crystallographic methods determine the Z-configuration of the imino group?
Q. How does the bromine substituent influence bioactivity compared to other halogens?
- Hydrophobic Interactions : Bromine’s larger size enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Electron-Withdrawing Effects : Bromine increases electrophilicity, improving covalent bonding potential vs. chloro/fluoro analogs . Table 3: Halogen Substituent Effects
| Halogen | Binding Affinity (KD, nM) | Selectivity Index | Source ID |
|---|---|---|---|
| Br | 12 ± 2 | 8.5 | |
| Cl | 45 ± 5 | 3.2 |
Q. What computational models predict bioactivity based on structure?
- PASS (Prediction of Activity Spectra) : Predicts kinase inhibition (Pa > 0.7) and antimicrobial activity .
- Molecular Docking (AutoDock Vina) : Simulates binding to EGFR (binding energy < -9 kcal/mol) .
Q. What strategies analyze structure-activity relationships (SAR) for halogenated chromenes?
- Substituent Scanning : Replace bromine with Cl/F and compare IC₅₀ in enzyme assays .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
